4-Chloro-2-(methoxymethyl)aniline hydrochloride
Overview
Description
4-Chloro-2-(methoxymethyl)aniline hydrochloride is a chemical compound with the molecular formula C8H10ClNO·HCl and a molecular weight of 208.09 g/mol . It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methoxymethyl)aniline hydrochloride typically involves the reaction of 4-chloro-2-nitroaniline with formaldehyde and methanol under acidic conditions to form the methoxymethyl derivative. This intermediate is then reduced to the corresponding aniline derivative, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(methoxymethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed .
Major Products Formed
Major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .
Scientific Research Applications
4-Chloro-2-(methoxymethyl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methoxymethyl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-(methoxymethyl)aniline hydrochloride include:
- 4-Chloro-2-methylaniline
- 4-Chloro-2-(trifluoroacetyl)aniline
- 4-Chloro-2-methoxymethyl-N-methylaniline
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in scientific research .
Biological Activity
4-Chloro-2-(methoxymethyl)aniline hydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 1803610-15-2
- Molecular Formula : C9H11ClN2O
- Molecular Weight : 200.65 g/mol
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and survival.
- Receptor Modulation : It may bind to certain receptors, altering their activity and influencing downstream signaling cascades.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.
Biological Activity Overview
Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity against the MDA-MB-231 triple-negative breast cancer cells, with an IC50 value of approximately 1.75 μM. This suggests a potential for further development as an anticancer agent, particularly due to its selective toxicity compared to normal cells .
Antimicrobial Properties
In a series of experiments evaluating antimicrobial efficacy, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These findings highlight its potential as a lead compound for developing new antibacterial agents .
Properties
IUPAC Name |
4-chloro-2-(methoxymethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4H,5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFBGYAEQVCZMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-15-2 | |
Record name | 4-chloro-2-(methoxymethyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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